molecular formula C18H16O4 B127900 Dimethyl cis-stilbene-4,4'-dicarboxylate CAS No. 143130-82-9

Dimethyl cis-stilbene-4,4'-dicarboxylate

Cat. No.: B127900
CAS No.: 143130-82-9
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ARJAWSKDSA-N
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Description

Dimethyl cis-stilbene-4,4’-dicarboxylate is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of two methoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cis-stilbene-4,4’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of cis-stilbene-4,4’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl cis-stilbene-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cis-stilbene-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: cis-Stilbene-4,4’-dicarboxylic acid.

    Reduction: Dimethyl cis-stilbene-4,4’-diol.

    Substitution: Brominated or nitrated derivatives of dimethyl cis-stilbene-4,4’-dicarboxylate.

Scientific Research Applications

Dimethyl cis-stilbene-4,4’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl trans-stilbene-4,4’-dicarboxylate
  • cis-Stilbene-4,4’-dicarboxylic acid
  • trans-Stilbene-4,4’-dicarboxylic acid

Uniqueness

Dimethyl cis-stilbene-4,4’-dicarboxylate is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
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126.35 g
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49.45 g
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sodium methoxide
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63.2 mL
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
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100 mL
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13.9 g
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solution
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Sodium methoxide
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7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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